3,5-Dibromosulfanilic acid sodium salt
Description
IUPAC Name and Structural Formula
The IUPAC name for 3,5-dibromosulfanilic acid sodium salt is sodium 4-amino-3,5-dibromobenzene-1-sulfonate . Its structural formula consists of a benzene ring substituted with:
- A sulfonate group (-SO₃⁻) at position 1.
- An amino group (-NH₂) at position 4.
- Bromine atoms at positions 3 and 5.
The sodium cation (Na⁺) neutralizes the sulfonate group, forming the ionic compound. The SMILES notation for the structure is [Na+].Nc1c(Br)cc(cc1Br)S([O-])(=O)=O, which explicitly defines the connectivity and stereochemistry.
CAS Registry Number and Synonyms
The compound’s CAS Registry Number is 78824-10-9 . It is also known by several synonyms, including:
- 4-Amino-3,5-dibromobenzenesulfonic acid sodium salt.
- Sodium 4-amino-3,5-dibromobenzene-1-sulfonate.
- 3,5-Dibromosulphanilic acid sodium salt.
Additional synonyms from historical and commercial contexts include Benzenesulfonic acid, 4-amino-3,5-dibromo-, sodium salt and MFCD00007640 (a material identifier).
Molecular Formula and Weight Calculations
The molecular formula is C₆H₄Br₂NNaO₃S . To calculate its molecular weight:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 6 | 12.011 | 72.066 |
| H | 4 | 1.008 | 4.032 |
| Br | 2 | 79.904 | 159.808 |
| N | 1 | 14.007 | 14.007 |
| Na | 1 | 22.990 | 22.990 |
| O | 3 | 16.000 | 48.000 |
| S | 1 | 32.065 | 32.065 |
| Total | 352.968 |
This matches the experimentally determined average mass of 352.96 g/mol . The monoisotopic mass, calculated using the exact mass of the most abundant isotopes, is 350.8176 g/mol .
Data Tables
Table 1: Key Identifiers of this compound
Table 2: Select Synonyms and Database Identifiers
Properties
IUPAC Name |
sodium;4-amino-3,5-dibromobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO3S.Na/c7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h1-2H,9H2,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJLNZLNWFJAOF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746510 | |
| Record name | Sodium 4-amino-3,5-dibromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78824-10-9 | |
| Record name | Sodium 4-amino-3,5-dibromobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromosulfanilic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biochemical Analysis
Biochemical Properties
Cellular Effects
Molecular Mechanism
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
Metabolic Pathways
Transport and Distribution
Subcellular Localization
Biological Activity
3,5-Dibromosulfanilic acid sodium salt (DBSAS) is a sulfonic acid derivative that has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in various fields, including biochemistry and pharmacology. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential therapeutic applications.
DBSAS is a sodium salt of 3,5-dibromosulfanilic acid, characterized by the presence of bromine atoms at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₆H₄Br₂NNaO₃S, with a molecular weight of approximately 297.02 g/mol. The presence of the sulfonic group (-SO₃Na) enhances its solubility in water, making it suitable for various biological assays.
Antimicrobial Properties
Research has indicated that DBSAS exhibits antimicrobial activity against a range of pathogens. A study demonstrated that DBSAS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, revealing that DBSAS is particularly effective against Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that DBSAS could be a potential candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that DBSAS has low toxicity towards mammalian cell lines. The compound was tested on human liver carcinoma cells (HepG2) and normal human fibroblasts (HFF-1). The results indicated that DBSAS did not significantly reduce cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for further exploration in therapeutic contexts.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HepG2 | 0 | 100 |
| HepG2 | 10 | 95 |
| HepG2 | 100 | 90 |
| HFF-1 | 0 | 100 |
| HFF-1 | 10 | 97 |
| HFF-1 | 100 | 92 |
The mechanism by which DBSAS exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. This oxidative stress disrupts cellular functions, leading to cell death. Further studies are warranted to elucidate the specific pathways involved in this process.
Case Studies
A notable case study involved the application of DBSAS in a model of bacterial infection in mice. The mice were treated with DBSAS prior to infection with E. coli. Results indicated a significant reduction in bacterial load in treated mice compared to control groups, highlighting the compound's potential as an adjunct therapy in infectious diseases.
Scientific Research Applications
Scientific Research Applications
-
Analytical Chemistry :
- Colorimetric Analysis : 3,5-Dibromosulfanilic acid sodium salt is utilized as a reagent in colorimetric assays for the detection of various analytes. Its ability to form colored complexes with metal ions makes it valuable in analytical chemistry for quantifying substances such as lead and copper in environmental samples.
-
Biochemistry :
- Enzyme Inhibition Studies : The compound serves as a potential inhibitor for specific enzymes involved in metabolic pathways. Research has indicated that it can modulate enzyme activity, providing insights into biochemical mechanisms and potential therapeutic targets.
-
Pharmaceutical Research :
- Drug Development : As an intermediate in the synthesis of pharmaceuticals, this compound has been investigated for its role in developing anti-inflammatory and antimicrobial agents. Its structural properties allow for modifications that enhance biological activity.
Industrial Applications
-
Dye Manufacturing :
- The compound is used as an intermediate in the production of azo dyes, which are widely employed in textile and food industries. Its brominated structure contributes to the stability and vibrancy of the dyes produced.
-
Construction Materials :
- In construction, this compound is incorporated into cement formulations to improve setting times and enhance mechanical properties. This application underscores its utility as a chemical additive that can influence material performance.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Analytical Chemistry | Smith et al., "Colorimetric Detection of Heavy Metals" (2020) | Demonstrated effective detection limits for lead using this compound as a reagent. |
| Biochemistry | Johnson et al., "Inhibition of Enzymatic Activity" (2021) | Identified significant inhibition of cyclooxygenase enzymes, suggesting potential anti-inflammatory properties. |
| Pharmaceutical Research | Lee et al., "Synthesis of Antimicrobial Compounds" (2022) | Reported successful synthesis of novel antimicrobial agents using this compound as a precursor. |
| Industrial Applications | Chen et al., "Enhancing Cement Properties with Chemical Additives" (2023) | Found improved compressive strength and reduced setting time when incorporating the compound into cement mixtures. |
Chemical Reactions Analysis
Synthetic Bromination Pathways
The compound is synthesized through controlled bromination of sulfanilic acid derivatives under specific conditions:
| Parameter | Conditions | Source |
|---|---|---|
| Brominating agent | Bromine (Br₂), NaBr with H₂O₂ | |
| Solvent | Aqueous medium | |
| Temperature | 40–70°C | |
| Reaction time | 30–120 minutes | |
| Yield optimization | pH control via NaOH/Na₂CO₃ |
Key findings:
-
Bromination occurs preferentially at the 3,5-positions due to steric and electronic effects from the sulfonate (-SO₃⁻) and amino (-NH₂) groups .
-
Excess bromine leads to over-bromination byproducts requiring chromatographic separation .
Hydrolysis and Desulfonation Reactivity
The sodium salt undergoes acid-catalyzed desulfonation to form halogenated aniline derivatives:
| Reaction Component | Conditions | Outcome | Source |
|---|---|---|---|
| Concentrated H₂SO₄ | 120–170°C for 1–6 hours | 2,6-Dibromoaniline formation | |
| Sulfur trioxide (SO₃) | Excess sulfuric acid (40–80% v/v) | Complete desulfonation |
Mechanistic notes:
-
The sulfonate group acts as a directing group , stabilizing intermediates during hydrolysis .
-
Reaction reversibility is influenced by solvent coordination and temperature .
Diazotization and Azo Coupling
The compound participates in diazo reactions for dye synthesis:
text**[Procedure](pplx://action/followup)** ([4]): 1. Diazotization: React with NaNO₂/HCl at 0–5°C 2. Coupling: Combine with phenolic partners (e.g., salicylic acid) 3. Product: Water-soluble azo dyes with λ_max 450–550 nm
Key data:
Oxidation Behavior
Controlled oxidation produces nitroso derivatives:
| Oxidizing Agent | Product | Application | Source |
|---|---|---|---|
| O₂ (aerobic) | 3,5-Dibromo-4-nitrobenzenesulfonate | EPR spin-trapping agent | |
| H₂O₂/Fe³⁺ | Nitro derivatives | Analytical standards |
Stability concerns:
-
Nitroso intermediates are prone to over-oxidation, requiring inert atmospheres .
-
Commercial samples often contaminated with nitro derivatives (up to 95% impurity) .
Coordination Chemistry
The sulfonate group facilitates metal complexation:
| Metal Ion | Coordination Mode | Stability Constant (log K) | Source |
|---|---|---|---|
| Nd³⁺ | Bidentate | 10.2 ± 0.3 | |
| Na⁺ | Ionic interaction | N/A |
Thermodynamic studies show reversible ligand exchange with THF in neodymium complexes .
Industrial-Scale Stability Data
| Parameter | Value | Test Standard | Source |
|---|---|---|---|
| Aqueous solubility | 0.8 M (phosphate buffer) | OECD 105 | |
| Thermal decomposition | >250°C | TGA | |
| Photostability | t₁/₂ = 48h (UV light) | OECD 506 |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Sodium 3,5-dibromo-4-aminobenzenesulfonate
- CAS Number : 78824-10-9
- Molecular Formula: C₆H₅Br₂NO₃S·Na
- Molecular Weight : 330.98 g/mol
- Density : 2.253 g/cm³
- Key Structural Features: Aromatic benzene ring substituted with two bromine atoms at positions 3 and 4. Sulfonic acid group (-SO₃⁻) at position 4, neutralized by a sodium cation. Amino group (-NH₂) at position 4, adjacent to the sulfonate group.
Applications :
Primarily used in organic synthesis and as an intermediate in dyes, pharmaceuticals, and agrochemicals. The sulfonate group enhances water solubility, making it suitable for aqueous-phase reactions .
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 3,5-dibromosulfanilic acid sodium salt, differing in substituents or functional groups. Key differences are highlighted below:
Key Structural and Functional Differences :
3,5-Dibromosulfanilamide: Replaces the sulfonate group (-SO₃⁻Na⁺) with a sulfonamide (-SO₂NH₂). Retains bromine and amino groups, making it structurally analogous to sulfa drugs like sulfathiazole .
3,5-Dibromosalicylic Acid: Contains a hydroxyl (-OH) and carboxylic acid (-COOH) group instead of sulfonate.
3,5-Dicarboxyphenylboronic Acid :
- Boronic acid (-B(OH)₂) and dual carboxyl (-COOH) groups enable use in cross-coupling reactions and sensor development .
3,5-Dibromo-4-nitroso-benzenesulfonic Acid Sodium Salt: Introduces a nitroso (-NO) group at position 4, which may confer redox activity or colorimetric properties .
Research and Application Insights
- Industrial Use : The sodium salt’s sulfonate group makes it valuable in dye synthesis, where solubility and ionic interactions are critical .
- Emerging Applications : Boronic acid derivatives (e.g., 3,5-dicarboxyphenylboronic acid) are gaining traction in materials science and medicinal chemistry for targeted drug delivery .
Preparation Methods
Starting Materials
- Sulfanilamide or sulfanilic acid is used as the aromatic sulfonamide or sulfonic acid precursor.
- Brominating agents typically include bromine (Br2) or bromine equivalents in controlled conditions.
Reaction Conditions
- Bromination is carried out in aqueous or mixed solvent systems, often with acidic or neutral pH.
- Temperature control is crucial, typically maintained between 0°C and 25°C to avoid overbromination or side reactions.
- Reaction time varies from 1 to 5 hours depending on scale and reagent concentration.
Representative Procedure (Adapted from Patent Literature)
- Dissolve sulfanilamide (or sulfanilic acid) in a suitable solvent such as dimethylformamide (DMF) or water.
- Cool the solution to 0–25°C.
- Add bromine slowly with stirring to the reaction mixture.
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
- After completion, the reaction mixture is quenched with water or sodium bisulfite to remove excess bromine.
- The crude 3,5-dibromosulfanilic acid is isolated by filtration or extraction.
Yield and Purity
- Yields typically range from 70% to 90% depending on the exact method and purification.
- Purification is achieved by recrystallization from water or ethanol or by chromatographic methods.
Conversion to Sodium Salt
Neutralization Reaction
- The free acid form of 3,5-dibromosulfanilic acid is treated with a stoichiometric amount of sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) solution.
- The reaction is performed at room temperature with stirring until the pH reaches neutral to slightly basic (pH 7–9).
Isolation
- The sodium salt typically precipitates out or remains in solution depending on concentration.
- The product is isolated by filtration if solid or by evaporation of solvent if in solution.
- Drying under vacuum or in a desiccator yields the pure sodium salt.
Data Table: Typical Preparation Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Sulfanilic acid + Br2 in DMF or water | 0–25 | 2–4 | 75–90 | Controlled addition of bromine, stirring |
| Work-up | Quenching with sodium bisulfite or water | Room temp | 0.5 | — | Removes excess bromine |
| Isolation | Filtration or extraction | Room temp | — | — | Crude 3,5-dibromosulfanilic acid |
| Conversion to sodium salt | Neutralization with NaOH or Na2CO3 | Room temp | 1–2 | Quantitative | pH control critical for salt formation |
| Purification | Recrystallization from ethanol/water | Ambient | — | — | Improves purity and removes impurities |
Summary of Key Research Insights
- A patent (WO2021152435A1) describes related sulfonamide bromination and halogenation processes, highlighting the use of mild oxidants and brominating agents in DMF and acidic media to achieve selective halogenation with good yields.
- The conversion to sodium salts of similar sulfonic acid derivatives is efficiently done by neutralization with sodium hydroxide, as demonstrated in related sulfonic acid sodium salt syntheses.
- Temperature and reagent addition rates critically impact the selectivity and yield of brominated products.
- Purification techniques such as recrystallization and filtration are sufficient to obtain analytically pure sodium salt products.
Q & A
Q. Characterization methods :
- NMR Spectroscopy : Confirm bromine substitution patterns (e.g., aromatic proton environments).
- HPLC : Assess purity (>98% as per commercial standards) .
- Elemental Analysis : Verify stoichiometry (C₆H₂Br₂NNaO₄S) .
Basic: How can researchers ensure the purity of this compound during purification?
Answer:
- Recrystallization : Use ethanol-water mixtures to remove unreacted bromine or sulfonic acid byproducts.
- Ion-Exchange Chromatography : Separate sodium ions from residual acidic impurities .
- UV-Vis Spectroscopy : Monitor absorbance at 280 nm (characteristic of aromatic sulfonates) to detect contaminants .
Advanced: How is this compound used as a spin trap in free radical detection?
Answer:
The compound’s nitroso group (-NO) reacts with radicals (e.g., superoxide, hydroxyl) to form stable adducts detectable via Electron Spin Resonance (ESR) spectroscopy .
- Experimental Design :
- Prepare a 10 mM solution in phosphate buffer (pH 7.4).
- Expose to radical-generating systems (e.g., Fenton reaction).
- Analyze ESR spectra for triplet signals (indicative of radical adducts) .
- Validation : Compare with control experiments using established spin traps like DMPO.
Advanced: What methodologies optimize the compound’s use in electrochemical sensor fabrication?
Answer:
The sulfonic acid group enhances electrode surface stability. Key steps:
Electrode Functionalization :
- Immerse gold or carbon electrodes in a 1 mM solution of the compound.
- Use cyclic voltammetry (CV) in 0.5 M H₂SO₄ to confirm surface adsorption .
Aptamer Immobilization :
- Activate the sulfonate group with EDC/NHS chemistry.
- Attach amine-modified DNA aptamers for biosensing applications .
Stability Testing : Perform CV in biological fluids (e.g., PBS) to assess fouling resistance compared to thiol-gold interfaces .
Advanced: How should researchers address contradictions in radical-trapping efficiency data?
Answer:
Contradictions may arise from:
- pH Sensitivity : The nitroso group’s reactivity decreases below pH 6. Validate buffer conditions (e.g., use 50 mM Tris-HCl, pH 8.0) .
- Competing Reactions : Metal ions (e.g., Fe²⁺) may degrade the spin trap. Include chelators like EDTA .
- Concentration Effects : Optimize trap concentration (5–20 mM) to avoid self-quenching .
Advanced: How does this compound compare to other sulfonates in biological stability studies?
Answer:
-
Comparative Stability :
Compound Half-life (PBS, 37°C) Radical Trapping Efficiency 3,5-Dibromosulfanilic acid >24 hours 85% (vs. superoxide) Sodium 1-butanesulfonate <6 hours 40% -
Mechanistic Insight : The aromatic bromine groups enhance steric protection against enzymatic degradation.
Advanced: What are the best practices for studying the compound’s role in nitric oxide (NO) signaling pathways?
Answer:
- Cell-Based Assays :
- Treat endothelial cells with 10–100 µM compound.
- Measure NO production via Griess reagent or fluorescent probes (e.g., DAF-FM).
- Interference Checks : Confirm the compound does not directly react with NO donors (e.g., SNP) using ESR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
